5-Ethoxy-1-benzofuran
CAS No.: 861603-71-6
Cat. No.: VC17231131
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861603-71-6 |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 5-ethoxy-1-benzofuran |
| Standard InChI | InChI=1S/C10H10O2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7H,2H2,1H3 |
| Standard InChI Key | LWBQKGGSVAEWSB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)OC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substitution Patterns
The benzofuran core consists of a benzene ring fused to a furan ring, with the ethoxy group occupying the 5-position. This substitution pattern significantly influences the compound’s electronic properties and reactivity. The ethoxy group donates electron density through resonance, enhancing the aromatic system’s stability and directing electrophilic substitution reactions to specific positions . X-ray crystallography and computational models reveal a planar structure with bond lengths of 1.36–1.41 Å for the furan C-O bonds and 1.08 Å for the ethoxy C-O bond, consistent with typical aromatic ethers .
Table 1: Molecular Properties of 5-Ethoxy-1-benzofuran
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 178.20 g/mol | |
| logP (Partition Coefficient) | 2.85 ± 0.15 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 26.30 Ų |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, H-6), 6.88 (d, J = 2.0 Hz, 1H, H-3), 6.78 (dd, J = 8.4, 2.0 Hz, 1H, H-7), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 161.2 (C-2), 154.9 (C-5), 148.7 (C-7a), 124.3 (C-3a), 116.4 (C-6), 112.8 (C-4), 105.3 (C-7), 64.5 (OCH₂CH₃), 14.8 (OCH₂CH₃) .
Synthetic Methodologies
Claisen-Schmidt Condensation
A common route involves the Claisen-Schmidt reaction between 5-hydroxybenzofuran and ethyl iodide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 5-ethoxy-1-benzofuran with a 72% yield. The mechanism proceeds via deprotonation of the hydroxyl group, followed by nucleophilic substitution with ethyl iodide.
Palladium-Catalyzed Coupling
Alternative methods employ palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 5-bromo-1-benzofuran and ethoxyboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF) at 60°C achieves an 85% yield . This method offers superior regioselectivity and functional group tolerance compared to traditional alkylation.
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Claisen-Schmidt | K₂CO₃, DMF, 80°C, 12 h | 72% | Low cost, simple setup |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, THF, 60°C, 8 h | 85% | High selectivity, scalability |
Biological Activities and Mechanistic Insights
Anticancer Properties
Derivatives of 5-ethoxy-1-benzofuran demonstrate marked cytotoxicity. A 2023 study reported a chalcone derivative, [(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)penta-2,4-dien-1-one], with IC₅₀ values of 0.35–2.85 µM against lung (A549, H1299) and colon (HCT116, HT29) cancer cells . Mechanistic studies using Annexin-V-FITC/propidium iodide staining revealed apoptosis induction via mitochondrial depolarization and caspase-3 activation .
Antimicrobial Effects
Structural analogs exhibit broad-spectrum antimicrobial activity. For instance, 5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide (F043-0228) showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The ethoxy groups enhance membrane permeability, facilitating interaction with bacterial topoisomerase IV .
Recent Advances and Future Directions
Drug Delivery Systems
Nanoparticle-encapsulated 5-ethoxy-1-benzofuran derivatives are under investigation for targeted cancer therapy. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with a benzofuran-chalcone hybrid demonstrated 90% tumor growth inhibition in murine models, compared to 60% for free drug .
Structure-Activity Relationship (SAR) Studies
Modifications at the 3-position significantly alter bioactivity. Introducing a carboxylic acid group (as in 5-ethoxy-1-benzofuran-3-carboxylic acid) improves aqueous solubility and enhances binding to cyclooxygenase-2 (COX-2), reducing IC₅₀ values by 40% .
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